Thermodynamic Stability Advantage of 1,2-Azaborine Over Isomeric 1,3- and 1,4-Azaborines
MNDO semi-empirical calculations show that 1,2-azaborine has a heat of formation of −8.147 kcal/mol, which is substantially lower than its isomeric alternatives, 1,4-azaborine (+11.60 kcal/mol) and 1,3-azaborine (+16.64 kcal/mol) [1]. This establishes 1,2-azaborine as the thermodynamically most stable isomer.
| Evidence Dimension | Heat of Formation (kcal/mol) |
|---|---|
| Target Compound Data | -8.147 |
| Comparator Or Baseline | 1,4-Azaborine: +11.60; 1,3-Azaborine: +16.64 |
| Quantified Difference | 1,2-azaborine is 19.7 kcal/mol more stable than 1,4-azaborine and 24.8 kcal/mol more stable than 1,3-azaborine. |
| Conditions | MNDO semi-empirical calculations, gas phase. |
Why This Matters
Superior thermodynamic stability implies a longer practical shelf-life and greater chemical robustness, reducing risks associated with compound degradation during storage and use.
- [1] Zoellner, R. W. MNDO calculations on borazine derivatives. The substitution of one [HNBH] fragment for one [HCCH] fragment in benzene to form the azaborines and the nature of the cyclotrimer of the 1,2-isomer. Int. J. Quantum Chem. 1991, 39 (6), 787–804. View Source
